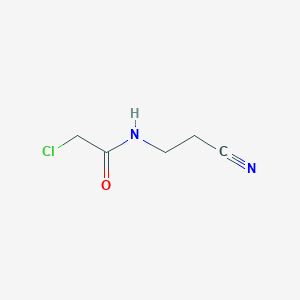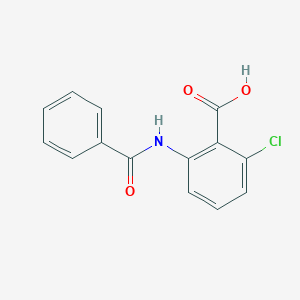![molecular formula C32H61N3O5 B102124 Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate CAS No. 16859-09-9](/img/structure/B102124.png)
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate is a chemical compound that is commonly used in scientific research. It is also known as MDPV and belongs to the class of cathinones. This compound has gained popularity due to its ability to stimulate the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels.
Wirkmechanismus
The mechanism of action of MDPV involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to the stimulation of the central nervous system. MDPV also binds to the dopamine transporter, leading to an increase in dopamine release.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MDPV include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, which is responsible for the euphoric effects of the drug. MDPV has also been shown to cause vasoconstriction, which can lead to cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages for lab experiments, including its ability to stimulate the central nervous system and its similarity to other drugs such as cocaine and amphetamines. However, MDPV also has several limitations, including its potential for abuse and addiction, and its potential for causing cardiovascular problems.
Zukünftige Richtungen
There are several future directions for the study of MDPV. One area of research could focus on the development of treatments for addiction to cathinones such as MDPV. Another area of research could focus on the development of new drugs that target the dopamine transporter, which could have potential therapeutic applications in the treatment of drug addiction. Additionally, more research could be done to investigate the long-term effects of MDPV on the brain and behavior.
Synthesemethoden
The synthesis of MDPV involves several steps, including the condensation of 4-methylpentanoic acid with decanoyl chloride to form 4-methylpentanoyl decanoate. This intermediate is then reacted with N-Boc-2,5-diaminopentanoic acid to form the desired compound, MDPV. The final product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MDPV has gained popularity in scientific research due to its ability to stimulate the central nervous system. It has been used in studies to investigate the effects of cathinones on the brain and behavior. MDPV has also been used in studies to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines. Additionally, MDPV has been used in studies to investigate the role of the dopamine transporter in drug addiction.
Eigenschaften
CAS-Nummer |
16859-09-9 |
|---|---|
Produktname |
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate |
Molekularformel |
C32H61N3O5 |
Molekulargewicht |
567.8 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C32H61N3O5/c1-6-8-10-12-14-16-18-22-29(36)33-24-20-21-27(31(38)35-28(25-26(3)4)32(39)40-5)34-30(37)23-19-17-15-13-11-9-7-2/h26-28H,6-25H2,1-5H3,(H,33,36)(H,34,37)(H,35,38)/t27-,28-/m0/s1 |
InChI-Schlüssel |
ONZANXVZTBOIBK-NSOVKSMOSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)NCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
Synonyme |
N2,N5-Didecanoyl-L-Orn-L-Leu-OMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



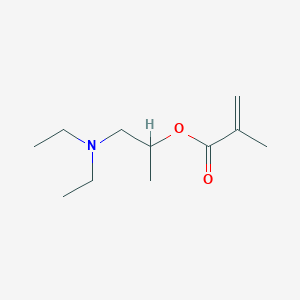
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
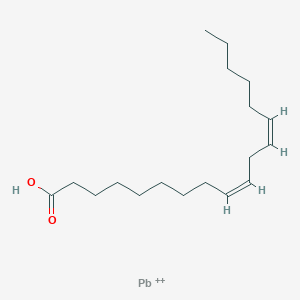
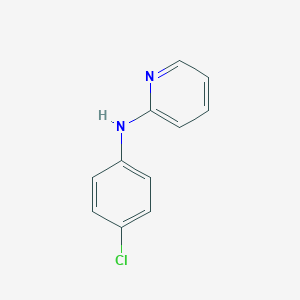
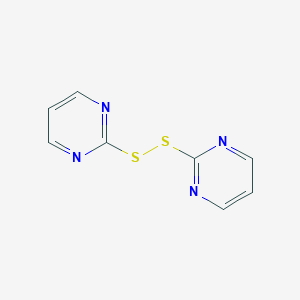
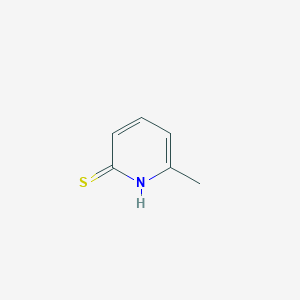
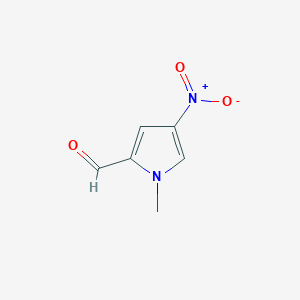
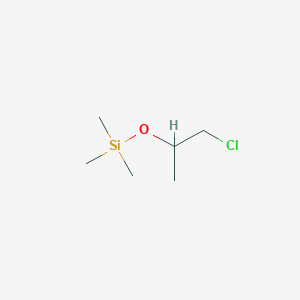
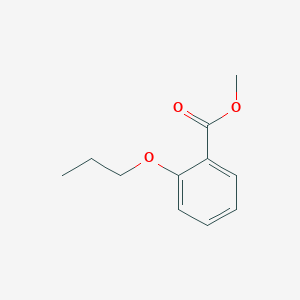
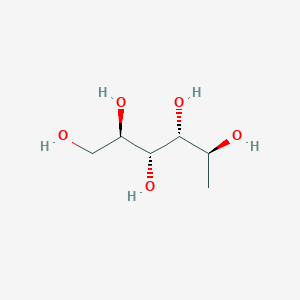
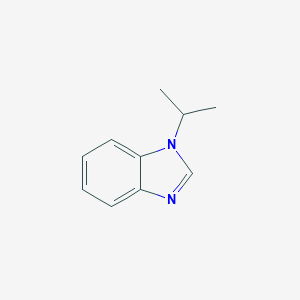
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
